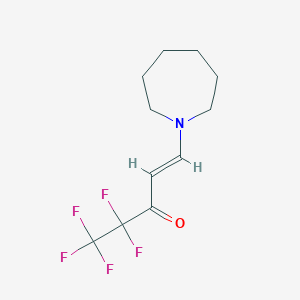

(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

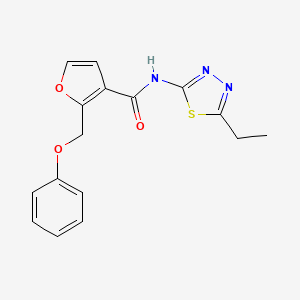

The compound “(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one” is a fluorinated organic compound. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a pentafluoropentenone group, which is a carbon chain with five fluorine atoms and a double bond .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane ring and the pentafluoropentenone group. The (E) configuration indicates the geometry around the double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of fluorine atoms could make the compound more resistant to degradation. The azepane ring could influence its boiling point, melting point, and solubility .Scientific Research Applications

Photochemical Isomerization and Addition Reactions

Photochemical Isomerization

A study by Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepine, yielding various substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. These compounds underwent further reactions like Diels-Alder addition and catalytic reduction, demonstrating the versatility of such polyfluoro-compounds in synthetic chemistry (Barlow, Culshaw, Haszeldine, & Morton, 1982).

Photochemical Addition

Another study by Barlow, Brown, and Haszeldine (1982) described the photochemical addition of but-2-yne to pentafluoropyridine, leading to the formation of various azabicyclo and azatricyclo compounds. This highlights the potential of fluorinated compounds in constructing complex molecular structures (Barlow, Brown, & Haszeldine, 1982).

Thermochemical Insights and Structural Analysis

Thermochemical Studies

Freitas et al. (2014) conducted thermochemical studies on azepan and azepan-1-ylacetonitrile. They provided insights into the energetic analysis of various conformers, crucial for understanding the stability and reactivity of such compounds (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).

Crystal Structure Analysis

Pradeep et al. (2014) examined the crystal structure of a related compound, cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Understanding the crystal structure is vital for predicting physical properties and reactivity (Pradeep, Naveen, Kumara, Mahadevan, & Lokanath, 2014).

Synthesis and Optimization of Derivatives

Synthesis of Azepanones

Nicolai and Waser (2022) reported on the synthesis of azepanones through Lewis acid catalyzed annulation. This process signifies the importance of azepan derivatives in synthetic organic chemistry, especially in forming complex heterocycles (Nicolai & Waser, 2022).

Optimization of Azepane Derivatives

Breitenlechner et al. (2004) worked on the structure-based optimization of novel azepane derivatives, focusing on protein kinase B inhibition. Such studies are crucial for the development of new therapeutic agents (Breitenlechner et al., 2004).

Novel Applications and Functionalization

Synthesis of Functionalized Derivatives

Dolfen et al. (2014) reported on the generation and alkylation of aziridinyl anions leading to CF3-azaheterocycles with functionalized side chains. This research underscores the potential of fluorinated azaheterocycles in diverse synthetic applications (Dolfen, Kenis, Van Hecke, de Kimpe, & D’hooghe, 2014).

Azepanium Ionic Liquids

Belhocine et al. (2011) introduced azepanium ionic liquids, derived from azepane. These novel ionic liquids demonstrate the application of azepane derivatives in green chemistry and materials science (Belhocine et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F5NO/c12-10(13,11(14,15)16)9(18)5-8-17-6-3-1-2-4-7-17/h5,8H,1-4,6-7H2/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYGZPNWRALSGA-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)